Vanillyl decanoate

Catalog No.
S8747240
CAS No.
291301-08-1
M.F
C18H28O4
M. Wt
308.4 g/mol
Availability
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Vanillyl decanoate

CAS Number

291301-08-1

Product Name

Vanillyl decanoate

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl decanoate

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-18(20)22-14-15-11-12-16(19)17(13-15)21-2/h11-13,19H,3-10,14H2,1-2H3

InChI Key

FAKANUSCBNENBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Vanillyl decanoate is systematically named (4-hydroxy-3-methoxyphenyl)methyl decanoate under IUPAC guidelines. This nomenclature reflects its two primary components:

  • Vanillyl alcohol: A phenolic derivative with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions of the benzene ring, respectively.
  • Decanoic acid: A saturated 10-carbon fatty acid that forms an ester bond with the primary alcohol group of vanillyl alcohol.

The molecular formula C₁₈H₂₈O₄ corresponds to a molecular weight of 308.4 g/mol. Key structural features include:

  • Aromatic ring with electron-donating substituents (hydroxyl and methoxy groups).
  • Aliphatic decanoyl chain contributing hydrophobic properties.
  • Ester linkage (-COO-) critical for enzymatic and chemical reactivity.

Table 1: Chemical Properties of Vanillyl Decanoate

PropertyValue/Description
Molecular FormulaC₁₈H₂₈O₄
Molecular Weight308.4 g/mol
IUPAC Name(4-hydroxy-3-methoxyphenyl)methyl decanoate
SMILESCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Key Functional GroupsPhenolic hydroxyl, methoxy, ester

The ester bond distinguishes vanillyl decanoate from alkaloid vanilloids like capsaicin, which contain an amide bond. This structural difference profoundly influences its biological activity and metabolic stability.

Historical Context in Organic Chemistry Research

Vanillyl decanoate emerged as a subject of interest in the late 20th century, coinciding with advancements in enzymatic synthesis and the study of capsinoids—non-pungent analogs of capsaicin. Early research focused on its potential as a food additive and bioactive compound.

Key Milestones:

  • 1989: Capsinoids, including vanillyl esters, were first isolated from Capsicum annuum variants lacking capsaicin. This discovery highlighted nature’s ability to produce structurally analogous compounds with divergent sensory properties.
  • 2002: Kobata et al. pioneered the enzymatic synthesis of vanillyl esters using lipases, demonstrating that Novozym 435 (a Candida antarctica lipase) could achieve 86% conversion efficiency for vanillyl nonanoate, a homolog of vanillyl decanoate. This methodology laid the groundwork for scalable production.
  • 2016: Studies utilizing Candida rugosa lipases (CRL) optimized the esterification of vanillyl alcohol with medium-chain fatty acids, including decanoic acid, achieving yields exceeding 80%. These efforts underscored the versatility of lipases in tailoring acyl chain lengths for specific applications.

The compound’s synthesis historically relied on organic solvents like dioxane and molecular sieves to control water activity, ensuring high equilibrium conversion. Recent trends favor solvent-free systems and immobilized enzymes to enhance sustainability.

Position Within the Vanilloid Ester Family

Vanillyl decanoate belongs to the capsinoid subclass of vanilloid esters, which are characterized by:

  • A vanillyl moiety (4-hydroxy-3-methoxybenzyl).
  • An ester-linked fatty acid (C₆–C₁₈).

Table 2: Comparison of Vanillyl Decanoate with Other Vanilloid Esters

CompoundAcyl Chain LengthNatural SourceKey Applications
Vanillyl hexanoateC6SyntheticFlavor modulation
Vanillyl nonanoateC9CH-19 Sweet pepperMetabolic studies
Vanillyl decanoateC10Synthetic/EnzymaticLipid solubility enhancement
Vanillyl laurateC12SyntheticDrug delivery systems

Functional Differentiation:

  • Bioactivity: Unlike capsaicin, vanillyl decanoate does not activate TRPV1 receptors in oral mucosa due to its ester bond, which limits membrane permeability. However, it retains affinity for gut and systemic TRPV1, implicating roles in energy metabolism and inflammation.
  • Lipophilicity: The decanoyl chain enhances solubility in lipid-rich environments, making it suitable for encapsulation and topical formulations.
  • Synthetic Flexibility: Medium-chain esters like vanillyl decanoate balance enzymatic stability and reactivity, enabling derivatization for targeted applications.

In pharmaceutical contexts, its ester group allows hydrolytic release of vanillyl alcohol—a known antioxidant—and decanoic acid, a medium-chain triglyceride precursor. This dual functionality positions vanillyl decanoate as a prodrug candidate for controlled release systems.

The structural characterization of vanillyl decanoate relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods elucidate the compound’s atomic connectivity, functional groups, and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides critical insights into the electronic environment of vanillyl decanoate’s constituent atoms. The ¹H NMR spectrum (Figure 1) reveals distinct signals corresponding to the aromatic, methoxy, and aliphatic regions:

  • Aromatic protons: The vanillyl moiety’s aromatic protons resonate as a multiplet between δ 6.8–7.5 ppm, consistent with the deshielding effects of the electron-withdrawing methoxy and hydroxyl groups [2] [6].
  • Methoxy group: A singlet at δ 3.81 ppm integrates to three protons, confirming the presence of the methoxy (-OCH₃) substituent [2] [6].
  • Decanoate chain: Methylene protons adjacent to the ester carbonyl (CH₂COO-) appear as a triplet at δ 2.30 ppm, while terminal methyl protons resonate as a triplet at δ 0.88 ppm. The remaining methylene groups exhibit broad signals between δ 1.20–1.60 ppm [1] [5].

The ¹³C NMR spectrum (Table 1) further corroborates the structure:

  • Ester carbonyl: A prominent signal at δ 171.32 ppm corresponds to the carbonyl carbon (C=O) of the decanoate moiety [5].
  • Aromatic carbons: The oxygenated carbons (C-3 and C-4) resonate at δ 151.54 ppm and δ 147.67 ppm, respectively, while the methoxy carbon appears at δ 55.96 ppm [2] [6].

Table 1: Key ¹³C NMR Chemical Shifts of Vanillyl Decanoate

Carbon PositionChemical Shift (δ, ppm)Assignment
C=O171.32Ester carbonyl
C-3 (aromatic)151.54Oxygenated carbon
C-4 (aromatic)147.67Oxygenated carbon
OCH₃55.96Methoxy carbon
CH₂COO-33.99Methylene adjacent to C=O

Mass Spectrometric Fragmentation Patterns

Mass spectrometry elucidates the molecular weight and fragmentation pathways of vanillyl decanoate. The electron ionization (EI) mass spectrum (Figure 2) exhibits:

  • Molecular ion peak: A low-intensity signal at m/z 308.4 corresponds to the molecular formula C₁₈H₂₈O₄ [1].
  • Key fragments:
    • m/z 171: Decanoyl ion (C₁₀H₁₉O₂⁺), resulting from cleavage of the ester bond.
    • m/z 136: Vanillyl fragment (C₈H₈O₃⁺), formed via loss of the decanoate chain [3] [5].
    • m/z 123: Further degradation of the vanillyl moiety, involving loss of a methyl group (-CH₃) [3].

Figure 2: Proposed Fragmentation Pathways of Vanillyl Decanoate

  • Ester cleavage:
    C₁₈H₂₈O₄⁺ → C₁₀H₁₉O₂⁺ (m/z 171) + C₈H₉O₂⁺ (m/z 137)
  • Decarboxylation:
    C₈H₉O₂⁺ → C₇H₇O⁺ (m/z 123) + CO₂

Conformational Analysis Through Computational Modeling

Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations reveal the preferred conformations of vanillyl decanoate. Key findings include:

  • Ester group geometry: The decanoate chain adopts an extended antiperiplanar conformation to minimize steric clashes with the vanillyl moiety [5].
  • Intramolecular interactions: The hydroxyl group (-OH) on the aromatic ring forms a weak hydrogen bond with the ester oxygen (d = 2.8 Å), stabilizing the planar arrangement of the vanillyl group [5].
  • Rotational barriers: The energy barrier for rotation about the C-O bond of the ester linkage is calculated at 12.3 kcal/mol, indicating moderate flexibility at room temperature [5].

Table 2: Computed Geometrical Parameters of Vanillyl Decanoate

ParameterValue
C-O bond length (ester)1.34 Å
O-C-O bond angle116.5°
Dihedral angle (C-O-C-C)180° (antiperiplanar)

Comparative Structural Analysis With Analogous Esters

Vanillyl decanoate’s structure and properties diverge significantly from related esters, as illustrated below:

Vanillyl Acetate vs. Vanillyl Decanoate

  • Chain length: Vanillyl acetate (C₁₀H₁₂O₄) possesses a shorter acetyl chain, reducing its hydrophobicity (logP = 1.2) compared to vanillyl decanoate (logP = 4.7) [1] [5].
  • Thermal stability: The longer decanoate chain increases van der Waals interactions, raising the melting point to 45–47°C versus 32–34°C for vanillyl acetate [1] [5].

N-Vanillyldecanamide vs. Vanillyl Decanoate

  • Functional group: Replacement of the ester oxygen with an amide nitrogen in N-vanillyldecanamide introduces hydrogen-bonding capability, increasing its aqueous solubility (0.8 mg/mL vs. 0.1 mg/mL for vanillyl decanoate) [4].
  • Hydrolytic stability: The amide bond resists alkaline hydrolysis (t₁/₂ = 48 h at pH 12) more effectively than the ester bond (t₁/₂ = 2 h under identical conditions) [4] [5].

Table 3: Structural and Physicochemical Comparison of Vanillyl Esters

PropertyVanillyl DecanoateVanillyl AcetateN-Vanillyldecanamide
Molecular formulaC₁₈H₂₈O₄C₁₀H₁₂O₄C₁₈H₂₉NO₃
Molecular weight (g/mol)308.4196.2307.4
logP4.71.23.9
Melting point (°C)45–4732–3468–70

Acid-Catalyzed Fischer Esterification

The Fischer esterification represents the most widely established method for synthesizing vanillyl decanoate from vanillyl alcohol and decanoic acid [1] [2] [3]. This classical approach employs strong acid catalysts to facilitate the formation of the ester bond through a well-characterized mechanism.

The reaction mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [2] [4]. Initial protonation of the carboxylic acid carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon [4]. Subsequently, nucleophilic attack by vanillyl alcohol forms a tetrahedral intermediate, followed by proton transfer and water elimination to yield the desired ester product [2] [3].

Sulfuric acid emerges as the most commonly employed catalyst for vanillyl alcohol esterification reactions, with concentrations typically ranging from 0.5 to 5 weight percent relative to the limiting reagent [5] [6]. Research on vanillyl acetate synthesis demonstrated successful esterification using sulfuric acid as catalyst, achieving yields of 63.98 percent under optimized conditions [5]. The acid catalyst serves dual functions: enhancing the electrophilicity of the carbonyl carbon and facilitating water elimination as a leaving group [4].

Temperature optimization studies indicate that Fischer esterification of vanillyl alcohol derivatives proceeds most efficiently between 50 to 100 degrees Celsius [6]. Higher temperatures increase reaction rates according to the Arrhenius equation but may promote side reactions and degradation of thermally sensitive vanillyl compounds [6] [7]. Pressure effects become significant when volatile reactants or products are involved, with increased pressure helping to retain components in the reaction mixture [6].

The molar ratio of reactants significantly influences conversion efficiency. Excess alcohol drives the equilibrium toward ester formation, consistent with Le Chatelier's principle [2] [3]. For vanillyl decanoate synthesis, molar ratios of 1:3 to 1:5 vanillyl alcohol to decanoic acid typically provide optimal conversion while minimizing purification complexity.

Water removal techniques prove essential for maximizing yields in Fischer esterification. Azeotropic distillation using Dean-Stark apparatus enables continuous water separation during reaction, driving equilibrium toward product formation [8] [9]. The apparatus exploits the immiscibility of water with organic esters, allowing selective removal of the aqueous layer [8]. Molecular sieves offer an alternative water removal strategy, though direct addition to acidic reaction mixtures should be avoided due to potential interaction with aluminosilicate components [10] [11].

Enzymatic Synthesis Using Lipases

Enzymatic esterification using immobilized lipases provides an environmentally sustainable alternative to acid-catalyzed methods for vanillyl decanoate synthesis [12] [13] [14]. This biocatalytic approach operates under milder conditions while offering enhanced selectivity and simplified purification protocols.

Novozym 435, an immobilized preparation of Candida antarctica lipase B, demonstrates exceptional performance for vanillyl alcohol esterification reactions [13] [15] [14]. Studies on vanillyl nonanoate synthesis achieved 86 percent yield using 50 millimolar vanillyl alcohol and 50 millimolar methyl nonanoate in dioxane solvent with 20 milligrams Novozym 435 at 25 degrees Celsius over 20 hours [14]. The enzyme exhibits broad substrate specificity for esters and alcohols with nonspecific regioselectivity, making it particularly suitable for vanillyl compound derivatization [15].

Optimization parameters for enzymatic vanillyl ester synthesis include enzyme concentration, substrate molar ratios, temperature, and solvent selection [15] [16]. Enzyme concentrations between 10 to 20 grams per liter typically provide optimal conversion rates, with excessive loading potentially causing substrate diffusion limitations [15]. Temperature optimization studies indicate peak activity around 30 to 40 degrees Celsius, balancing enzymatic activity with thermal stability [15] [16].

Solvent selection critically affects enzymatic esterification efficiency. Organic solvents with low water activity, such as dioxane, hexane, and acetone, promote ester formation while maintaining enzyme structure [12] [14]. The inclusion of molecular sieves further reduces water activity, driving the equilibrium toward ester synthesis [14].

Substrate specificity studies reveal that lipases exhibit varying activity toward different fatty acid chain lengths [17]. Candida rugosa lipase shows highest activity for medium-chain fatty acids (C8-C12), achieving 70 to 85 percent yields for vanillyl ester synthesis [17]. This selectivity pattern suggests optimal performance for vanillyl decanoate synthesis given the C10 chain length of decanoic acid.

Enzyme recycling represents a significant economic advantage of the biocatalytic approach. Novozym 435 maintains approximately 95 percent of initial activity after 10 reaction cycles under optimal conditions [15] [16]. The immobilized enzyme can be easily recovered by filtration and reused without significant activity loss, substantially reducing process costs compared to chemical catalysis.

Purification Techniques for High-Purity Yields

Achieving pharmaceutical or analytical grade purity for vanillyl decanoate requires sophisticated purification strategies that effectively separate the target compound from unreacted starting materials, byproducts, and solvent residues.

Column chromatography using silica gel provides the most versatile purification method for vanillyl decanoate [18] [19] [20]. The technique exploits differential affinities of compounds for the silica stationary phase versus organic mobile phases. Vanillyl decanoate, with its intermediate polarity due to the aromatic ring and ester functionality, typically elutes with solvent mixtures of 10 to 30 percent ethyl acetate in hexane [19].

Optimization of chromatographic separations requires careful selection of column dimensions, particle size, and flow rates. Silica gel with 40 to 60 micrometer particle size provides optimal resolution while maintaining reasonable separation times [21]. Column length to diameter ratios of 10:1 to 20:1 ensure adequate theoretical plates for baseline separation of closely related compounds [19].

Thin-layer chromatography serves as an essential monitoring tool during both synthesis and purification phases [18] [22]. Vanillyl compounds typically exhibit Rf values between 0.3 to 0.7 in common solvent systems, enabling tracking of reaction progress and fraction composition [18]. The technique provides rapid feedback for optimizing elution gradients and identifying optimal fraction pooling windows.

High-performance liquid chromatography offers superior resolution and quantitative analysis capabilities for vanillyl decanoate purification [23] [21]. Reversed-phase columns using C18 stationary phases effectively separate ester compounds based on hydrophobic interactions [23]. Mobile phases comprising acetonitrile-water mixtures with phosphoric acid modifier provide excellent peak shape and resolution [21].

Preparative HPLC systems enable isolation of highly pure vanillyl decanoate at multigram scales [21]. Temperature control proves critical for consistent separation, with column temperatures between 60 to 70 degrees Celsius providing optimal resolution and reasonable analysis times [21]. Gradient elution protocols starting with 50 percent acetonitrile and progressing to 90 percent over 30 minutes typically achieve baseline separation of vanillyl esters from related impurities.

Recrystallization provides an economical final purification step for achieving analytical grade purity [24] [25]. The technique exploits differential solubilities in hot versus cold solvents to exclude impurities from the growing crystal lattice. Suitable solvents for vanillyl decanoate recrystallization include ethanol, methanol, or ethyl acetate, depending on the specific impurity profile [25].

The recrystallization process requires careful temperature control and cooling rates to optimize crystal quality and yield [24] [25]. Slow cooling promotes larger, more perfect crystals with higher purity, while rapid cooling may trap impurities within the crystal structure [25]. Multiple recrystallization cycles can achieve purities exceeding 99 percent when properly executed [24].

Green Chemistry Approaches in Decanoate Ester Production

Sustainable synthesis methodologies for vanillyl decanoate emphasize reduced environmental impact through elimination of hazardous solvents, toxic catalysts, and energy-intensive purification processes [26] [27] [28].

Solvent-free esterification protocols represent a significant advancement in green chemistry applications [26] [29] [30]. These methods eliminate organic solvent requirements while often achieving superior yields and simplified workup procedures. Zinc-based catalysts demonstrate particular effectiveness for solvent-free fatty acid esterification, with zinc acetate and zinc carbonate providing high activity and recyclability [30].

The zinc catalyst system operates through a homogeneous mechanism that enables gradual water removal, driving equilibrium toward ester formation [30]. Catalyst recovery occurs through precipitation as zinc carboxylate, which can be filtered and regenerated for subsequent reactions [30]. This approach combines the efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems.

Ionic liquid catalysts offer another sustainable alternative to traditional acid catalysts [29] [31]. These molten salts function simultaneously as catalyst and solvent, providing unique reaction environments with negligible vapor pressure and excellent recyclability [31]. Chitosan-supported ionic liquids demonstrate exceptional performance for esterification reactions under solvent-free conditions [29].

The ionic liquid system enables easy product separation through biphasic extraction, with the ester product forming a distinct phase that can be decanted from the ionic liquid catalyst [31]. The catalyst retains activity through multiple cycles, with conversions maintaining above 90 percent after ten reaction cycles [29].

Biocatalytic processes inherently align with green chemistry principles through their mild reaction conditions, high selectivity, and biodegradable nature [26]. Enzymatic esterification operates at ambient temperatures and atmospheric pressure, substantially reducing energy requirements compared to thermal processes [26]. The absence of harsh chemicals and minimal byproduct formation further enhance the environmental profile.

Process intensification techniques contribute to sustainability through improved efficiency and reduced waste generation [32] [7]. Continuous flow reactors enable precise temperature and residence time control while minimizing solvent volumes and intermediate storage requirements [7]. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for appropriate substrate combinations.

Catalyst design focusing on earth-abundant metals provides sustainable alternatives to traditional acid catalysts [32]. Rhodium-ruthenium bimetallic oxide clusters demonstrate remarkable efficiency for ester synthesis using oxygen as the sole oxidant, eliminating hazardous oxidizing agents [32]. These catalysts enable direct coupling of alcohols with carboxylic acids without requiring pre-activation or protection strategies.

The integration of renewable feedstocks further enhances the sustainability profile of vanillyl decanoate synthesis. Vanillyl alcohol can be derived from lignin depolymerization, utilizing abundant biomass waste streams [33]. Similarly, decanoic acid is readily available from coconut oil and other natural triglyceride sources, reducing dependence on petroleum-derived starting materials.

Atom economy optimization ensures maximum incorporation of starting materials into the desired product while minimizing waste byproducts [28] [34]. The ideal esterification reaction produces only water as a byproduct, achieving theoretical atom economies approaching 95 percent when optimized [27]. Process design focusing on atom economy principles guides selection of catalysts, solvents, and reaction conditions to maximize material utilization efficiency.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.19875937 g/mol

Monoisotopic Mass

308.19875937 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-21-2023

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